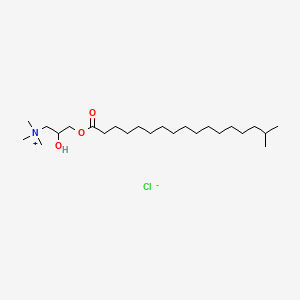
(2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C24H50ClNO3 and a molecular weight of 436.1117. This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and silver nitrate can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and other advanced materials .
Biology: In biological research, this compound is employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of genetic material into cells .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties .
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride involves its interaction with cell membranes, leading to increased permeability. This is achieved through the disruption of lipid bilayers, allowing for the efficient delivery of molecules into cells. The molecular targets include phospholipids in the cell membrane, and the pathways involved are primarily related to membrane transport and signal transduction .
Comparison with Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness: (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring enhanced membrane permeability and stability .
Properties
CAS No. |
94689-36-8 |
|---|---|
Molecular Formula |
C24H50ClNO3 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H50NO3.ClH/c1-22(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-24(27)28-21-23(26)20-25(3,4)5;/h22-23,26H,6-21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LOJKHTICHSIPFU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


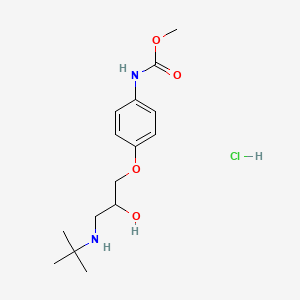
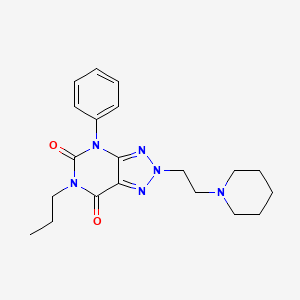

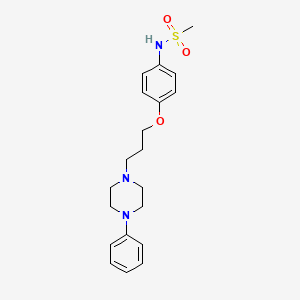
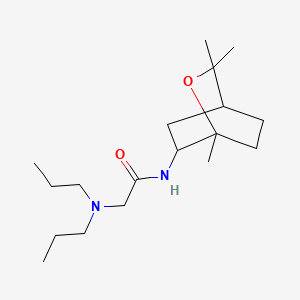





![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)



